![molecular formula C22H25N3O4S B116599 2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate CAS No. 1011758-00-1](/img/structure/B116599.png)
2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate, also known as 2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate, is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Pharmaceutical Analysis
Scientific Field:
Analytical Chemistry
Application Summary:
Quetiapine Carboxylate Impurity is analyzed in pharmaceuticals to ensure drug purity and patient safety. It’s crucial in identifying potential degradation products that may affect drug efficacy and safety.
Methods of Application:
High-Resolution Mass Spectrometry (HRMS) is used for the identification of Quetiapine and its impurities. The ACQUITY RDa Detector with SmartMS technology is employed for routine accurate mass measurements .
Results Summary:
The method provides simultaneous acquisition of low and high energy data, maximizing information from a single injection. This leads to a comprehensive impurity profile essential for drug stability studies .
2. Drug Stability Testing
Scientific Field:
Pharmaceutical Sciences
Application Summary:
Stability testing of Quetiapine involves assessing the presence of impurities under various conditions to determine the drug’s shelf life and safe dosage.
Methods of Application:
Liquid Chromatography Systems like Alliance HPLC, ACQUITY Arc UHPLC, and ACQUITY UPLC H-Class PLUS are used to analyze the impurity profile following USP methods .
Results Summary:
The impurity method can be effectively analyzed across a wide range of chromatographic systems, ensuring the method’s adaptability and reliability for drug stability testing .
3. Identification of Genotoxic Impurities
Scientific Field:
Toxicology
Application Summary:
Identifying genotoxic impurities like 2-chloroaniline in Quetiapine is vital as they can have mutagenic effects, impacting drug safety.
Methods of Application:
A High-Performance Thin-Layer Chromatography (HPTLC) method has been developed for the determination of genotoxic impurities at trace levels .
Results Summary:
The method is specific and selective, providing a sensitive approach to detect genotoxic impurities, ensuring the drug’s safety profile .
7. Synthesis of Antidepressant Molecules
Scientific Field:
Organic Chemistry
Application Summary:
Quetiapine and its impurities are used as reference compounds in the synthesis of new antidepressant molecules.
Methods of Application:
Metal-catalyzed reactions are employed to synthesize analogs of Quetiapine, utilizing its impurities as starting points for structural modifications .
Results Summary:
The synthesis processes have led to the creation of novel compounds with potential antidepressant effects, expanding the therapeutic options for mental health treatment .
8. Advanced Drug Delivery Systems
Scientific Field:
Nanotechnology and Pharmaceutics
Application Summary:
Quetiapine impurities are studied in the context of advanced drug delivery systems to understand their interactions with novel delivery materials.
Methods of Application:
Nanoformulations are designed to encapsulate Quetiapine, with impurity profiling done using techniques like Dynamic Light Scattering (DLS) and Zeta potential measurements to ensure stability and efficacy .
Results Summary:
The development of these systems has shown promise in enhancing the bioavailability and controlled release of Quetiapine, potentially improving patient outcomes .
9. Environmental Toxicology
Scientific Field:
Environmental Science
Application Summary:
The environmental toxicity of Quetiapine impurities is assessed to understand their impact on ecosystems and develop mitigation strategies.
Methods of Application:
Ecotoxicological studies are conducted using bioassays with aquatic and terrestrial organisms to evaluate the toxic effects of these impurities .
Results Summary:
Findings indicate varying levels of toxicity, which are crucial for establishing environmental safety guidelines for the disposal of pharmaceutical waste containing Quetiapine impurities .
特性
IUPAC Name |
2-(2-hydroxyethoxy)ethyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c26-13-14-28-15-16-29-22(27)25-11-9-24(10-12-25)21-17-5-1-3-7-19(17)30-20-8-4-2-6-18(20)23-21/h1-8,26H,9-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXHTKGPVLDSCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)C(=O)OCCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quetiapine Carboxylate Impurity | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)

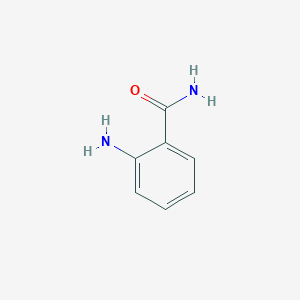
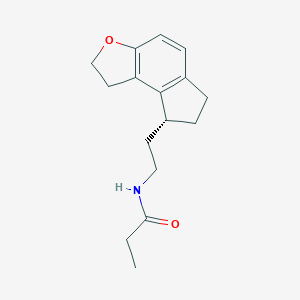
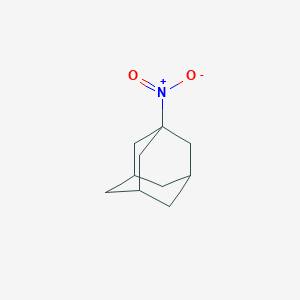

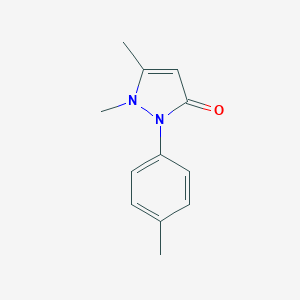
![4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione](/img/structure/B116544.png)
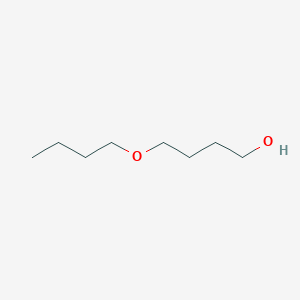


![2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B116555.png)

